Conformational Locking: Rigid Cone vs. Flexible 1,2-Alternate
The 1,3-dimethyl ether of p-tert-butylcalix[4]arene adopts a rigid cone conformation both in solution and in the solid state, as established by NMR spectroscopy and X-ray crystallography [1]. In contrast, the 1,2-dimethoxy isomer is conformationally mobile and the 1,2-alternate conformation is preferred in related dimethyl ether derivatives with larger alkyl substituents (e.g., i-Pr, t-Bu) [2]. This conformational preorganization is critical for predictable and reproducible host–guest binding.
| Evidence Dimension | Predominant solution conformation |
|---|---|
| Target Compound Data | Cone (fixed, no coalescence up to 125 °C in CDCl2CDCl2) |
| Comparator Or Baseline | 1,2-Dimethoxy isomer (conformationally mobile); Dimethyl ether derivatives with i-Pr or t-Bu bridge substituents (prefer 1,2-alternate) |
| Quantified Difference | Cone vs. 1,2-alternate; Rigid vs. conformationally mobile |
| Conditions | Solution NMR (CDCl3, CDCl2CDCl2) and solid-state X-ray crystallography |
Why This Matters
A fixed cone conformation ensures a well-defined, size-selective cavity, enabling reproducible molecular recognition and sensor performance; conformational mobility in isomers introduces undesirable variability.
- [1] van Hoorn, W. P.; Morshuis, M. G. H.; van Veggel, F. C. J. M.; Reinhoudt, D. N. The Conformational Distributions and Interconversions of Partially Methylated Calix[4]arenes. J. Phys. Chem. A 1998, 102 (7), 1130–1138. View Source
- [2] Simaan, S.; Biali, S. E. Conformational analysis of p-tert-butylcalix[4]arene derivatives with trans-alkyl substituents on opposite methylene bridges: destabilization of the cone form by axial alkyl substituents. J. Org. Chem. 2003, 68 (20), 7685–7692. View Source
